![molecular formula C14H12N2O2S B1606003 Urea, 1-benzoyl-3-(o-hydroxyphenyl)-2-thio- CAS No. 53514-41-3](/img/structure/B1606003.png)
Urea, 1-benzoyl-3-(o-hydroxyphenyl)-2-thio-
Overview
Description
“Urea, 1-benzoyl-3-(o-hydroxyphenyl)-2-thio-” is an organic compound that serves as an essential building block in various fields of scientific research. Its common name is 1-Benzoyl-3-(2-hydroxyphenyl)thiourea .
Molecular Structure Analysis
The molecular formula of this compound is C14H12N2O2S . It has a molecular weight of 272.32200 . The exact mass is 272.06200 .Physical And Chemical Properties Analysis
This compound has a density of 1.382g/cm3 . The LogP value, which indicates its solubility in water and oil, is 3.31430 . The index of refraction is 1.724 .Scientific Research Applications
1-Benzoyl-3-(2-hydroxyphenyl)thiourea: Scientific Research Applications: 1-Benzoyl-3-(2-hydroxyphenyl)thiourea, also known as Urea, 1-benzoyl-3-(o-hydroxyphenyl)-2-thio-, is a compound with potential applications in various fields of scientific research. Below are some unique applications based on its chemical properties and interactions:
Pharmaceutical Testing
This compound is utilized in pharmaceutical testing as a reference standard to ensure the accuracy and consistency of test results .
Supramolecular Chemistry
Its ability to form hydrogen bonds and engage in weaker interactions like N–H⋯S, C–H⋯O, C–H⋯S, C–H⋯π, and C–H⋯N intermolecular interactions, along with π–π stacking, makes it valuable in the study of supramolecular structures .
Crystallography
The compound’s suitability for X-ray crystallography can help in understanding the 3D structures of molecular complexes .
Safety and Hazards
This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, assure adequate flushing of the eyes by separating the eyelids with fingers . In case of inhalation, remove to fresh air . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes .
Mechanism of Action
Mode of Action
It is known that the compound exhibits hydrogen bonding and several weaker interactions such as n–h⋯s, c–h⋯o, c–h⋯s, c–h⋯π and c–h⋯n intermolecular interactions along with π–π stacking cooperative in the stabilization of supramolecular structures .
Action Environment
It is known that the compound should be stored in a refrigerator to maintain its stability .
properties
IUPAC Name |
N-[(2-hydroxyphenyl)carbamothioyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c17-12-9-5-4-8-11(12)15-14(19)16-13(18)10-6-2-1-3-7-10/h1-9,17H,(H2,15,16,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKKAMQNVBUTBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201724 | |
Record name | Urea, 1-benzoyl-3-(o-hydroxyphenyl)-2-thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53514-41-3 | |
Record name | Urea, 1-benzoyl-3-(o-hydroxyphenyl)-2-thio- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053514413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, 1-benzoyl-3-(o-hydroxyphenyl)-2-thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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